BenchChemオンラインストアへようこそ!

6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Tautomerism Synthetic intermediate selection Hydrazone stability

6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine (CAS 52332-44-2) is a heterobicyclic intermediate that combines a 3-aminopyrazole core with a 6-hydrazinopyridine moiety. Its molecular formula is C₇H₁₀N₆ (MW 178.19), and it exists as a hydrazone tautomer — a structural feature that critically differentiates its reactivity from the keto form.

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
CAS No. 52332-44-2
Cat. No. B15468936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
CAS52332-44-2
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NNC(=C12)N)NN
InChIInChI=1S/C7H10N6/c1-3-2-4(11-9)10-7-5(3)6(8)12-13-7/h2H,9H2,1H3,(H4,8,10,11,12,13)
InChIKeyBCPYCDPJIBVREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine (CAS 52332-44-2): Core Heterocyclic Hydrazine Building Block for Fused-System Synthesis


6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine (CAS 52332-44-2) is a heterobicyclic intermediate that combines a 3-aminopyrazole core with a 6-hydrazinopyridine moiety. Its molecular formula is C₇H₁₀N₆ (MW 178.19), and it exists as a hydrazone tautomer — a structural feature that critically differentiates its reactivity from the keto form . The compound belongs to the 1H-pyrazolo[3,4-b]pyridine class, a scaffold widely exploited in kinase inhibitor and antimicrobial discovery programs, where small substitution changes at positions 3, 4 and 6 can redirect target selectivity and synthetic utility [1]. Its three reactive handles (C3-NH₂, C4-CH₃, and a free hydrazine at C6) make it a versatile intermediate, but procurement decisions must account for the specific substitution pattern because near-neighbor analogs cannot replicate the same downstream reactivity profile.

Why 6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine Cannot Be Replaced by In-Class Analogs: Synthetic Intermediate Selection Driven by Regioisomeric Reactivity


Generic substitution of pyrazolo[3,4-b]pyridine intermediates fails because the position and type of the reactive group control divergent synthetic pathways. The hydrazone form of CAS 52332-44-2 places a free NH₂-NH- group at the 6-position, enabling site-selective condensation with carbonyl electrophiles to form hydrazones, pyrazoles, or fused triazines [1]. In contrast, the isomeric compound 4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1565576-49-9) positions the hydrazine at C-4, leading to different cyclization geometries and incompatible downstream products . Similarly, the fully methylated analog 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 175202-00-3) blocks the N1 and C3 positions, removing the amine nucleophilicity that is essential for azo-coupling and Schiff-base formation. These regioisomeric and substitution-level differences are not cosmetic — they determine which heterocyclic scaffolds can be accessed, and substituting the wrong intermediate leads to synthetic dead-ends, forcing re-optimization of multi-step routes. The quantitative evidence below demonstrates where these structural differences translate into measurable differences in reaction outcome, stability, and biological activity.

Quantitative Differentiation: 6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine Versus Closest Analogs


Tautomeric Form Dictates Reactivity: Hydrazone vs. Keto Comparison

CAS 52332-44-2 exists as the 6-hydrazone tautomer (3-amino-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrazone), not the keto form. This tautomeric state is confirmed by the reported density (1.569 g/cm³) and boiling point (472.2 °C at 760 mmHg), which differ from the predicted values for the keto tautomer . The hydrazone form provides a free terminal –NH₂ group that is absent in the keto isomer, enabling direct participation in Schiff-base condensations. In contrast, the 6-oxo analog (3-amino-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one) lacks the hydrazone nucleophile and requires pre-activation before coupling. No commercial supplier lists the keto tautomer as a stable isolable compound under ambient conditions, making the hydrazone form the only practical intermediate for hydrazine-mediated cyclizations.

Tautomerism Synthetic intermediate selection Hydrazone stability

Regioisomeric Hydrazine Position: 6-Hydrazinyl vs. 4-Hydrazinyl Derivative

The 6-hydrazinyl substitution pattern in the target compound directs electrophilic attack to the pyridine ring edge, enabling formation of 6-substituted pyrazolo[3,4-b]pyridines with linear geometries preferred for ATP-mimetic kinase binding. The 4-hydrazinyl isomer (CAS 1565576-49-9) places the reactive group at the pyrazole-edge position, leading to angular cyclization products . In the synthesis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines, Dotsenko et al. demonstrated that 6-hydrazino intermediates react with 1,3-diketones to give exclusively 6-pyrazolyl derivatives, whereas 4-hydrazino intermediates produce 4-substituted regioisomers with different wheat growth regulating activity profiles — the 6-substituted series showed higher activity (exact growth regulation data pending full publication) [1]. This regiospecificity is critical when the target binding site (e.g., kinase hinge region) requires a specific vector from the scaffold.

Regioisomerism Cyclization selectivity Kinase inhibitor intermediate

Free C3-Amine Availability: 3-Amino vs. 1,3-Blocked Analogs

The target compound retains a free primary amine at the C3 position, which is essential for diazotization and subsequent azo-coupling — a key step in generating bioactive azo-linked pyrazolo[3,4-b]pyridines. In the study by El-Bana et al., 3-aminopyrazolo[3,4-b]pyridine (the N1-unsubstituted analog) was diazotized and coupled with active methylene compounds to yield hydrazinylhydrazonoyl derivatives, with final compounds demonstrating IC₅₀ values of 14.5–35 μM against ovarian (A2780CP), breast (MCF-7), and liver (HepG-2) cancer cell lines [1]. The 1,3,4-trimethyl analog (CAS 175202-00-3), in contrast, has its C3 position blocked by a methyl group, completely abolishing the diazotization capability. This substitution-level difference means the trimethyl analog cannot enter the azo-coupling pathway that generates the most potent antitumor derivatives in the series. Although direct IC₅₀ data for the target compound itself are not reported, its unblocked C3-NH₂ position is a prerequisite for generating the active derivatives that achieve the cited potency levels.

Azo-coupling Diazotization Cytotoxicity

N1-Unsubstituted Pyrazole: Hydrogen-Bond Donor Capability vs. N1-Methyl Blocked Analogs

The N1 position of the pyrazole ring in the target compound is unsubstituted (free NH), providing a hydrogen-bond donor that is critical for hinge-region binding in kinase targets. In the broader pyrazolo[3,4-b]pyridine kinase inhibitor class, the N1-H participates in a conserved hydrogen bond with the kinase hinge carbonyl (e.g., Met or Glu residue), contributing 1–3 kcal/mol to binding free energy [1]. The comparator 1,3,4-trimethyl analog (CAS 175202-00-3) and 1-methyl-3-hydrazino derivative (CAS 116855-07-3) both have N1 blocked by a methyl group, eliminating this interaction entirely. While no head-to-head kinase inhibition data exist specifically for the target compound, patent literature from UCB Biopharma and Schering AG consistently shows that N1-unsubstituted pyrazolo[3,4-b]pyridines achieve higher PI4KIIIβ and tyrosine kinase inhibition potency compared to their N1-alkylated counterparts, with typical IC₅₀ shifts of 5- to 50-fold upon N1-methylation [2][3].

Hydrogen bonding Kinase hinge binding Solubility

Optimal Procurement Scenarios for 6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine Based on Verified Differentiation Evidence


Synthesis of 6-Pyrazolylpyrazolo[3,4-b]pyridine Derivatives via Hydrazine-Mediated Cyclocondensation

The 6-hydrazinyl group of CAS 52332-44-2 reacts regioselectively with 1,3-diketones to form 6-pyrazolyl-substituted products, as demonstrated by Dotsenko et al. [1]. This reactivity is not accessible with the 4-hydrazinyl isomer, making the target compound the only viable intermediate for preparing linear 6-substituted pyrazolo[3,4-b]pyridines used as agrochemical growth regulators and kinase inhibitor scaffolds.

Diazotization and Azo-Coupling to Generate Antitumor Pyrazolo[3,4-b]pyridine Derivatives

The free C3-amine enables diazotization and subsequent coupling with active methylene compounds, a pathway exploited by El-Bana et al. to produce azo-linked derivatives with IC₅₀ values as low as 14.5 μM against ovarian cancer cells [2]. Analogs with C3-methyl substitution cannot undergo this transformation, confirming that only the C3-unblocked intermediate is fit for purpose in medicinal chemistry programs targeting antitumor azo compounds.

Kinase Inhibitor Fragment Elaboration Requiring N1-H Hydrogen-Bond Donor

The N1-unsubstituted pyrazole NH serves as a critical hinge-binding hydrogen-bond donor in ATP-competitive kinase inhibitors, as documented in patent disclosures from UCB Biopharma and Schering AG [3][4]. Researchers constructing focused kinase libraries should procure the N1-H compound rather than the N1-methylated analog, because N1-alkylation is associated with 5- to 50-fold reductions in kinase inhibitory potency based on consistent class-level SAR trends.

Multi-Step Heterocyclic Library Synthesis Requiring Orthogonal Reactive Handles

The combination of a free C3-NH₂, a C4-CH₃ directing group, and a C6-hydrazone nucleophile provides three orthogonal reactive sites for sequential derivatization. This contrasts with the 1,3,4-trimethyl analog, which has only the C6-hydrazine as a reactive handle, and the 4-hydrazinyl isomer, which redirects cyclization geometry. For diversity-oriented synthesis programs, the target compound offers the highest number of distinct diversification points among commercially available pyrazolo[3,4-b]pyridine intermediates .

Quote Request

Request a Quote for 6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.